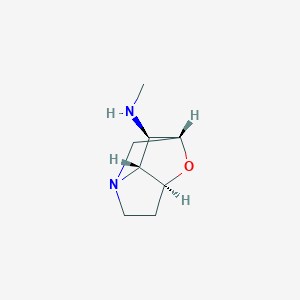
Loline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Loline is a bioactive natural product belonging to the class of 1-aminopyrrolizidines. These compounds are produced by grasses infected with endophytic fungal symbionts of the genus Epichloë. This compound alkaloids are known for their insecticidal and insect-deterrent properties, which help protect the host plants from herbivorous insects. The basic structure of this compound includes a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge between the C-2 and C-7 carbons .
準備方法
Loline alkaloids can be synthesized through various methods. One efficient synthetic route involves asymmetric total synthesis, incorporating steps such as Sharpless epoxidation, Grubbs olefin metathesis, and transannular aminobromination. This method is marked by high chemo- and stereoselectivity and provides access to several members of the this compound alkaloid family . Industrial production of this compound alkaloids primarily relies on the symbiotic relationship between grasses and Epichloë fungi, where the fungi produce the alkaloids in the host plants .
化学反応の分析
Key Reactions:
-
Condensation of L-Proline and L-Homoserine
-
Decarboxylation and Cyclization
-
Oxygenation at C-1 Amine
Oxidative Reactivity and Stability
This compound’s bridged ether and tertiary amine groups influence its stability:
-
Auto-Oxidation Potential : The tertiary amine may undergo slow oxidation under ambient conditions, though specific pathways remain uncharacterized .
-
Resistance to Hydrolysis : The oxygen bridge (2-oxa ring) is stable under physiological pH, contributing to this compound’s persistence in plant tissues .
Comparative Reactivity with Analogues
This compound differs from simpler amines in its reactivity due to steric constraints from the tricyclic framework:
| Feature | This compound | Simple Aliphatic Amines |
|---|---|---|
| Nucleophilicity | Reduced (steric hindrance) | High |
| Oxidation Sites | C-1 amine, bridge carbons | α-Carbons |
| Stability | High (rigid structure) | Moderate |
科学的研究の応用
Agricultural Applications
1.1 Pest Resistance
Loline alkaloids are known to enhance the resistance of plants against herbivorous insects. Research indicates that these compounds deter pests through both direct toxicity and by affecting the palatability of the host plants. For instance, a study demonstrated that this compound-producing grasses showed significantly reduced damage from insect herbivores compared to non-loline-producing varieties .
Table 1: Efficacy of this compound in Pest Resistance
| Grass Species | This compound Content (mg/g) | Insect Damage (%) | Reference |
|---|---|---|---|
| Festuca arundinacea | 2.5 | 15 | |
| Lolium perenne | 3.0 | 10 | |
| Dactylis glomerata | 1.8 | 20 |
1.2 Fungal Resistance
This compound also exhibits antifungal properties, making it beneficial in crop protection against fungal pathogens. Studies have shown that this compound can inhibit the growth of various fungi, including Fusarium and Rhizoctonia species, which are notorious for causing root rot in crops .
Case Study: Fungal Inhibition by this compound
In a controlled environment study, this compound was applied to wheat plants infected with Fusarium graminearum. Results indicated a 40% reduction in fungal biomass compared to untreated controls, highlighting this compound's potential as a natural fungicide .
Medicinal Applications
2.1 Antimicrobial Properties
Research has identified this compound as possessing antimicrobial properties that could be harnessed for pharmaceutical applications. Laboratory tests have shown that this compound can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 50 | |
| Staphylococcus aureus | 25 | |
| Salmonella enterica | 75 |
2.2 Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have shown that this compound administration can reduce neuroinflammation and oxidative stress markers .
Biochemical Applications
3.1 Biopesticide Development
The unique properties of this compound make it an attractive candidate for biopesticide formulation. Its natural origin and efficacy against pests and pathogens align with the increasing demand for environmentally friendly agricultural practices.
Case Study: Development of this compound-Based Biopesticides
A recent study focused on formulating a biopesticide using this compound extracted from Lolium perenne. Field trials demonstrated a significant reduction in pest populations while maintaining crop yield levels comparable to synthetic pesticides.
作用機序
Loline alkaloids exert their effects primarily through their insecticidal and insect-deterrent properties. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death. The molecular targets include nicotinic acetylcholine receptors, which are essential for neurotransmission in insects . The internal ether bridge in the this compound structure is crucial for its bioactivity, as it enhances the stability and effectiveness of the compound .
類似化合物との比較
Loline alkaloids are unique due to their internal ether bridge and the presence of a primary amine at the C-1 position. Similar compounds include:
Northis compound: A derivative of this compound with a similar structure but lacking certain substituents.
N-formylthis compound: A this compound derivative with a formyl group at the C-1 position.
N-acetylthis compound: A this compound derivative with an acetyl group at the C-1 position.
These compounds share similar insecticidal properties but differ in their chemical reactivity and stability. This compound’s unique structure and bioactivity make it a valuable compound for scientific research and practical applications .
特性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
(1R,3S,7R,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine |
InChI |
InChI=1S/C8H14N2O/c1-9-7-6-4-10-3-2-5(11-6)8(7)10/h5-9H,2-4H2,1H3/t5-,6+,7-,8-/m0/s1 |
InChIキー |
OPMNROCQHKJDAQ-YWIQKCBGSA-N |
異性体SMILES |
CN[C@H]1[C@H]2CN3[C@H]1[C@@H](O2)CC3 |
正規SMILES |
CNC1C2CN3C1C(O2)CC3 |
同義語 |
loline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















